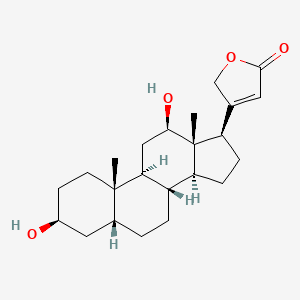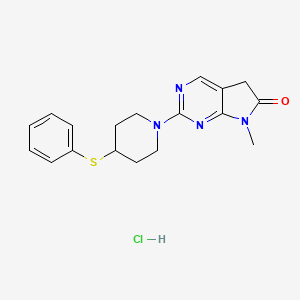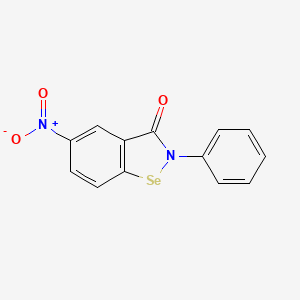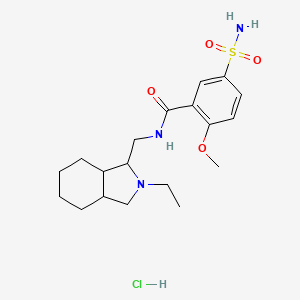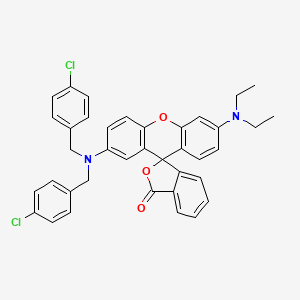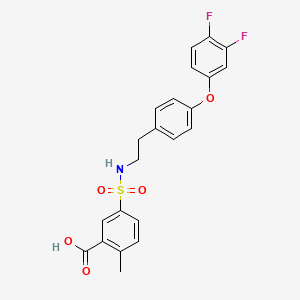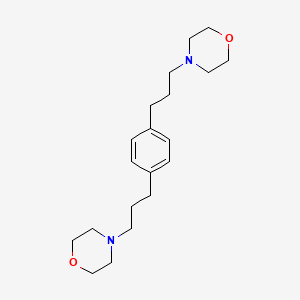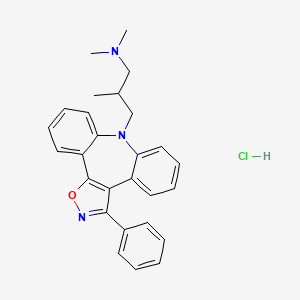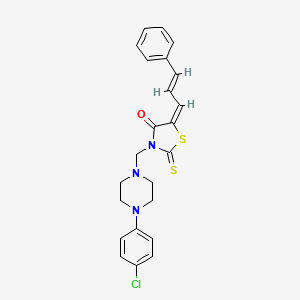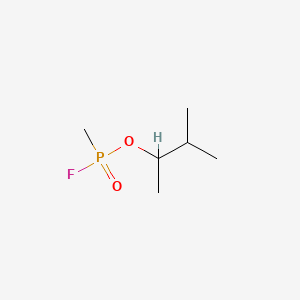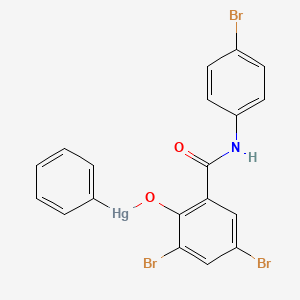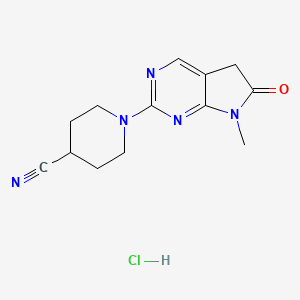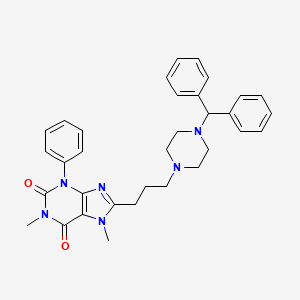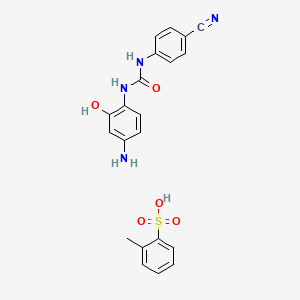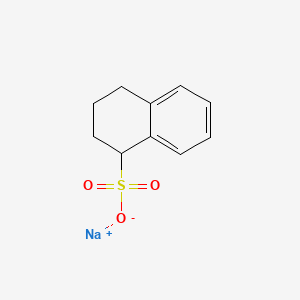
Sodium tetrahydronaphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetrahydronaphthalenesulphonate is a chemical compound with the molecular formula C10H11NaO3S. It is a sodium salt of tetrahydronaphthalenesulfonic acid and is known for its diverse applications in various industries. This compound is primarily used as a dispersing agent and has significant roles in chemical synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene. The process includes several steps such as sulfonating, condensing, neutralizing, filter pressing, and spray drying . The sulfonation reaction is carried out using sulfuric acid or oleum under controlled temperature conditions to ensure the formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where tetrahydronaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is then purified and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium tetrahydronaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to tetrahydronaphthalene.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Sodium tetrahydronaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dispersing agent in chemical reactions and as a precursor for synthesizing other compounds.
Biology: It is employed in biological studies for its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its interaction with various molecular targets. It acts as a dispersing agent by reducing the surface tension between particles, thereby preventing aggregation. This property is particularly useful in industrial applications where uniform dispersion is required .
Comparación Con Compuestos Similares
Sodium naphthalene: An organic salt used as a reductant in organic synthesis.
Sodium sulfonate derivatives: These compounds share similar sulfonic acid groups and are used in various industrial applications.
Uniqueness: Sodium tetrahydronaphthalenesulphonate is unique due to its tetrahydronaphthalene backbone, which imparts specific chemical properties that are different from other naphthalene derivatives. Its ability to act as a dispersing agent and its stability in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
42553-02-6 |
|---|---|
Fórmula molecular |
C10H11NaO3S |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
IYNDBHDAIOZDQC-UHFFFAOYSA-M |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


